![molecular formula C18H38O6Si2 B15159384 Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate CAS No. 681210-95-7](/img/structure/B15159384.png)
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate is a chemical compound characterized by the presence of two trimethylsilyl groups and a butanedioate backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate typically involves the esterification of butanedioic acid with butanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid, and the reaction is carried out under reflux to ensure complete esterification. The trimethylsilyl groups are introduced through a subsequent reaction with trimethylsilyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The butanedioate backbone plays a crucial role in the compound’s stability and reactivity .
類似化合物との比較
Similar Compounds
Dibutyl (1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Similar in structure but with a different backbone.
(2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate: Contains a tert-butyl(dimethyl)silyl group instead of trimethylsilyl.
Uniqueness
Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate is unique due to its specific combination of trimethylsilyl groups and butanedioate backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .
特性
CAS番号 |
681210-95-7 |
|---|---|
分子式 |
C18H38O6Si2 |
分子量 |
406.7 g/mol |
IUPAC名 |
dibutyl (2R,3R)-2,3-bis(trimethylsilyloxy)butanedioate |
InChI |
InChI=1S/C18H38O6Si2/c1-9-11-13-21-17(19)15(23-25(3,4)5)16(24-26(6,7)8)18(20)22-14-12-10-2/h15-16H,9-14H2,1-8H3/t15-,16-/m1/s1 |
InChIキー |
SLVDJBMPCHPFCO-HZPDHXFCSA-N |
異性体SMILES |
CCCCOC(=O)[C@@H]([C@H](C(=O)OCCCC)O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
CCCCOC(=O)C(C(C(=O)OCCCC)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
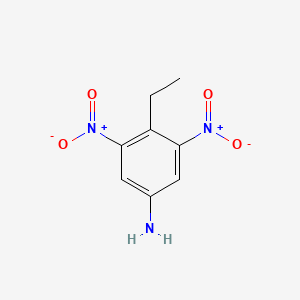
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)

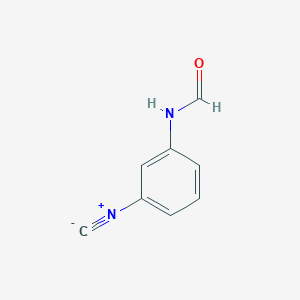
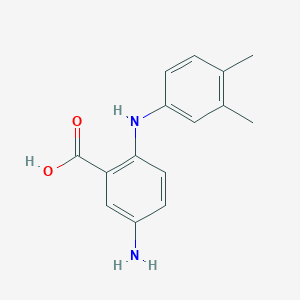
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

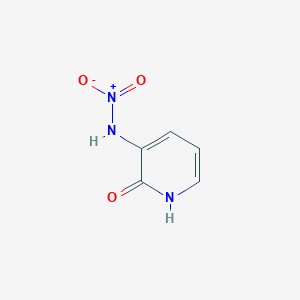
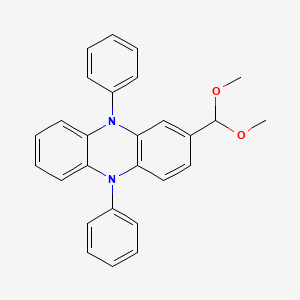
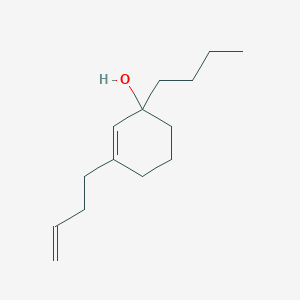
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
